Methyl 3-cyanobut-3-enoate

Description

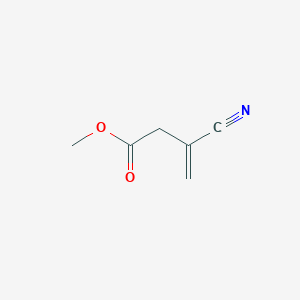

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-cyanobut-3-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-5(4-7)3-6(8)9-2/h1,3H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXIIDLWEOJJKSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 Cyanobut 3 Enoate

Established Synthetic Pathways

The synthesis of Methyl 3-cyanobut-3-enoate and related α,β-unsaturated cyanoesters is accomplished through several key methodologies, each with distinct advantages and mechanistic underpinnings.

Palladium-Catalyzed Cyanation Approaches

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been effectively applied to the formation of aryl and vinyl nitriles. This approach is valued for its mild reaction conditions and high degree of functional group tolerance compared to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions. In the context of this compound, this methodology typically involves the coupling of a vinyl (pseudo)halide or triflate with a cyanide source.

A prevalent challenge in palladium-catalyzed cyanation is the potential for the cyanide ion to poison the catalyst, thereby deactivating the catalytic cycle. To circumvent this, strategies such as using zinc cyanide (Zn(CN)₂) as the cyanide source have been developed. Zinc cyanide's low solubility in organic solvents helps maintain a low concentration of free cyanide, mitigating catalyst inhibition.

A general and effective procedure involves the use of a palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), with Zn(CN)₂ in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF). This system has proven effective for the cyanation of a wide range of (hetero)aryl halides and triflates, often proceeding at temperatures from room temperature to 40°C. The reaction demonstrates broad applicability, tolerating various functional groups including aldehydes, ketones, and esters on the substrate.

Table 1: Key Reagents in Palladium-Catalyzed Cyanation

| Role | Reagent Example | Purpose |

|---|---|---|

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Facilitates the cross-coupling reaction. |

| Cyanide Source | Zinc Cyanide (Zn(CN)₂) | Provides the nitrile group; minimizes catalyst poisoning. |

Transformations Involving Trifluoromethylsulfonyloxy Precursors

Vinyl triflates (trifluoromethylsulfonates) are excellent electrophiles for palladium-catalyzed cross-coupling reactions due to the triflate group's high leaving group ability. This makes them ideal precursors for the synthesis of this compound. The vinyl triflate precursors are typically synthesized from corresponding β-ketoesters.

The synthesis of the triflate precursor can be achieved by reacting a β-ketoester, such as methyl 3-oxobutanoate, with triflic anhydride in the presence of a non-nucleophilic base like diisopropylethylamine. The subsequent cyanation of the resulting vinyl triflate is then carried out using the palladium-catalyzed conditions described previously (e.g., Pd(PPh₃)₄ and Zn(CN)₂ in DMF). A key advantage of this method is that the stereochemistry of the vinyl triflate (either E or Z) is often retained in the final nitrile product, allowing for stereoselective synthesis.

For instance, the reaction of a vinyl triflate with Zn(CN)₂ and a catalytic amount of Pd(PPh₃)₄, when heated, yields the corresponding α,β-dehydro cyanoester. This transformation is a reliable and high-yielding route to the target compound and its analogs.

Strategic Application of Enolate Chemistry

Enolate chemistry provides a foundational strategy for carbon-carbon bond formation in organic synthesis. Enolates are resonance-stabilized anions formed by the deprotonation of a carbon atom α (alpha) to a carbonyl group. Their generation under specific conditions allows for precise control over reactivity and stereochemistry.

A strategic approach to this compound using enolate chemistry could involve an aldol-type condensation reaction. This would begin with the formation of an enolate from a suitable precursor, such as methyl acetate (B1210297), using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78°C). This enolate could then react with a cyano-containing electrophile.

Alternatively, a more common strategy involves the Knoevenagel condensation. In this approach, an active methylene (B1212753) compound like methyl cyanoacetate is reacted with a ketone or aldehyde, such as acetone, in the presence of a weak base (e.g., piperidine or an amine). The reaction proceeds through an enolate intermediate, leading to a condensed product which, upon dehydration, would yield an unsaturated cyanoester. Subsequent modification of the substituent at the β-position would be necessary to arrive at the target structure. The choice of base, solvent, and temperature is critical in controlling the reaction, allowing for the selective formation of either the kinetic or thermodynamic enolate product, which influences the final regiochemistry.

Other Reported Mechanistic Routes

Beyond the primary methods, other synthetic routes have been reported for related nitrile compounds, which could be adapted for this compound.

One such strategy involves the transformation of an aldehyde group into a nitrile. This can be achieved via a two-step process involving oximation followed by dehydration. For example, a precursor like methyl 3-formylbenzoate can be reacted with hydroxylamine hydrochloride to form an oxime. Subsequent dehydration of the oxime, often using a reagent like acetic anhydride, yields the corresponding nitrile. This method provides an efficient way to introduce a cyano group from a readily available aldehyde functionality.

Another distinct approach involves the ring-opening of a cyclopropane (B1198618) derivative. For instance, a synthesis of the related methyl 3-bromomethylbut-3-enoate was achieved through the cleavage of a cyclopropane ring in an intermediate methyl (1-methylsulfonyloxycyclopropyl)acetate. This highlights the utility of strained-ring systems as synthetic intermediates, which can be opened under specific conditions to generate functionalized acyclic structures.

Stereoselective Synthesis and Isomer Control

The double bond in this compound can exist as one of two geometric isomers: (E) or (Z). The spatial arrangement of the substituents around the C=C bond defines the isomer and can significantly influence the molecule's properties and subsequent reactivity.

Control of (E)/(Z) Isomerism in Synthetic Sequences

Achieving control over the (E)/(Z) isomerism is a critical aspect of synthesizing this compound. A highly effective method for this control is to use a stereochemically pure precursor in a reaction that proceeds with retention of configuration

Asymmetric Synthetic Strategies

The enantioselective synthesis of this compound, a molecule featuring a chiral center at the C2 position, is a crucial aspect of its synthetic chemistry, particularly for applications where stereochemistry is paramount. While specific asymmetric syntheses for this exact molecule are not extensively documented, several analogous strategies for creating chiral β,γ-unsaturated nitriles can be proposed. These methodologies primarily rely on transition metal catalysis, employing chiral ligands to induce enantioselectivity.

One plausible approach involves the asymmetric allylic alkylation or cyanation of a suitable precursor. For instance, an achiral allylic substrate, such as a derivative of crotyl alcohol, could be subjected to a cyanation reaction using a transition metal catalyst, like palladium or iridium, complexed with a chiral ligand. The chiral ligand would control the stereochemical outcome of the nucleophilic attack by the cyanide source, leading to the formation of one enantiomer of this compound in excess. The choice of ligand is critical for achieving high enantioselectivity.

Another potential strategy is the desymmetrization of a prochiral starting material. A meso-diallylic compound could undergo a nickel-catalyzed desymmetric allylic cyanation. nih.gov In this scenario, a chiral nickel catalyst would selectively react with one of the two enantiotopic allylic groups, introducing the cyano group and establishing the chiral center with high enantiomeric excess.

Furthermore, kinetic resolution of a racemic mixture of this compound or a precursor could be employed. This approach would utilize a chiral catalyst or reagent that reacts at a different rate with each enantiomer of the racemate, allowing for the separation of the unreacted, enantiomerically enriched starting material or the chiral product. For example, cinchona alkaloids have been successfully used as catalysts for the kinetic resolution of β,γ-unsaturated α-amino acids, a class of compounds structurally related to the target molecule. nih.govnih.gov

Finally, biocatalytic methods offer a promising avenue for the asymmetric synthesis of nitriles. nih.govmdpi.comnih.gov Enzymes such as aldoxime dehydratases can catalyze the dehydration of aldoximes to nitriles under mild and environmentally friendly conditions. nih.govmdpi.comnih.gov The use of a chiral substrate or a stereoselective enzyme could potentially lead to the enantioselective synthesis of this compound.

Below is a table summarizing potential asymmetric synthetic strategies and the typical performance observed in analogous systems reported in the literature.

| Catalytic System | Chiral Ligand/Catalyst | Substrate Type | Achieved Enantiomeric Excess (ee) in Analogous Systems |

| Palladium-catalyzed Allylic Alkylation | Trost Ligand | Allylic carbonate | 90-99% |

| Iridium-catalyzed Allylic Alkylation | Phosphoramidite Ligands | Allylic carbonate | 90-98% |

| Nickel-catalyzed Desymmetric Cyanation | (R,R)-QuinoxP* | Biaryl diallylic alcohol | >99% nih.gov |

| Kinetic Resolution | Cinchona Alkaloids | Racemic β,γ-unsaturated amino acid derivatives | up to 97% nih.gov |

Principles of Green Chemistry in Synthetic Protocol Development

Atom Economy: A key principle of green chemistry is maximizing the incorporation of all materials used in the process into the final product. Synthetic routes with high atom economy are preferred. For instance, addition reactions, such as a direct hydrocyanation of a suitable alkyne, would have 100% atom economy and would be preferable to substitution reactions that generate stoichiometric byproducts.

Use of Safer Chemicals and Solvents: The selection of less hazardous chemicals is crucial. Traditional cyanation methods often employ highly toxic cyanide sources like HCN or metal cyanides. Greener alternatives include the use of less toxic cyanating agents such as potassium ferrocyanide (K4[Fe(CN)6]) or employing biocatalytic methods that avoid the use of free cyanide altogether. mdpi.comresearchgate.net Furthermore, the replacement of volatile and hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids can significantly reduce the environmental footprint of the synthesis. researchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as catalysts are used in small amounts and can be recycled and reused. The asymmetric synthetic strategies discussed previously, which rely on transition metal or organic catalysts, are inherently greener than methods requiring stoichiometric amounts of chiral auxiliaries.

Waste Prevention: The ideal synthesis would produce no waste. This can be approached by designing reactions with high yields and selectivity, thus minimizing the formation of byproducts and the need for extensive purification steps.

A comparative overview of traditional versus greener approaches for a hypothetical synthesis of this compound is presented in the table below.

| Green Chemistry Principle | Traditional Approach | Greener Alternative |

| Atom Economy | Wittig reaction (generates triphenylphosphine oxide waste) | Ene reaction or metathesis (higher atom economy) |

| Reagents | Use of highly toxic HCN or NaCN | Use of K4[Fe(CN)6] or enzyme-catalyzed cyanation mdpi.comresearchgate.net |

| Solvents | Chlorinated solvents (e.g., Dichloromethane) | Water, ethanol, or solvent-free conditions researchgate.net |

| Catalysis | Stoichiometric chiral auxiliaries | Catalytic amounts of chiral transition metal complexes or organocatalysts |

| Energy | Reactions requiring high temperatures | Reactions at ambient temperature (e.g., biocatalysis) nih.govmdpi.comnih.gov |

By integrating these green chemistry principles into the design of synthetic protocols for this compound, it is possible to develop more sustainable and environmentally responsible manufacturing processes.

Chemical Reactivity and Mechanistic Studies of Methyl 3 Cyanobut 3 Enoate

Reactivity Profile of the Electron-Deficient Alkene Moiety

The carbon-carbon double bond in methyl 3-cyanobut-3-enoate is electron-deficient due to the conjugative and inductive effects of the adjacent methyl ester and cyano groups. This polarization makes the β-carbon atom electrophilic and susceptible to attack by nucleophiles. wikipedia.org This reactivity is characteristic of α,β-unsaturated carbonyl compounds and related systems, where the presence of electron-withdrawing groups activates the alkene for nucleophilic conjugate addition. wikipedia.orgmakingmolecules.comwikipedia.org

The general reactivity of α,β-unsaturated carbonyls is dictated by the electrophilicity of both the carbonyl carbon and the β-carbon. wikipedia.org Depending on the reaction conditions and the nature of the nucleophile, attack can occur at either of these sites. This dual reactivity is a hallmark of vinylogous systems. wikipedia.org The presence of two electron-withdrawing groups in this compound enhances the electrophilic character of the β-carbon, making it a prime target for nucleophilic attack. masterorganicchemistry.com

Nucleophilic Addition Reactions

Nucleophilic addition is a principal reaction pathway for this compound, primarily occurring as a conjugate or 1,4-addition across the activated alkene. wikipedia.org This mode of reaction is favored by soft nucleophiles.

Ester Group Influence on Reactivity

The methyl ester group plays a crucial role in activating the alkene for nucleophilic attack. Its electron-withdrawing nature, through both resonance and inductive effects, contributes to the polarization of the C=C bond, thereby increasing the electrophilicity of the β-carbon. makingmolecules.com While cyclic α,β-unsaturated esters (lactones) are generally more reactive than their acyclic counterparts, acyclic esters like this compound still exhibit significant reactivity towards nucleophiles. nih.gov The reactivity of α,β-unsaturated esters is generally less than that of corresponding acrylamides but is a key feature of their chemical profile. nih.gov

The ester functionality can also be a site for nucleophilic attack, particularly by strong, hard nucleophiles, which could lead to hydrolysis or transesterification. However, the conjugated system generally directs softer nucleophiles to the β-carbon.

Transformations Involving the Cyano Functional Group

The cyano group is a versatile functional handle that can undergo a variety of transformations. libretexts.orgbyjus.com While its primary role in the starting material is to activate the alkene, it can be subsequently modified to introduce further chemical diversity.

Common transformations of the nitrile group include:

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide as an intermediate. libretexts.orgbyjus.comlumenlearning.comchemistrysteps.com This reaction proceeds via nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon. libretexts.orglumenlearning.com

Reduction: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.

Addition of Organometallic Reagents: Grignard reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine. libretexts.org

These transformations allow for the conversion of the cyano group into other valuable functionalities, expanding the synthetic utility of products derived from this compound.

Cycloaddition Reactions and Their Scope

The electron-deficient alkene in this compound makes it a potent dienophile in Diels-Alder reactions. wikipedia.org In these [4+2] cycloaddition reactions, it reacts with a conjugated diene to form a six-membered ring. wikipedia.orgyoutube.comkhanacademy.org The presence of electron-withdrawing groups on the dienophile, such as the ester and cyano groups in this molecule, generally accelerates the reaction rate. youtube.com

For instance, dicyano-2-methylenebut-3-enoates, which are structurally similar to this compound, have been shown to be efficient dienes in inverse-electron-demand Diels-Alder reactions. rsc.org This suggests that this compound itself would be a reactive dienophile in normal-electron-demand Diels-Alder reactions. The stereochemistry of the resulting cyclohexene (B86901) derivative is well-defined, making this a powerful tool for the synthesis of complex cyclic systems. wikipedia.org

Reduction and Oxidation Reactions of the Compound

The functional groups within this compound can undergo selective reduction or oxidation.

Reduction:

Catalytic Hydrogenation: The carbon-carbon double bond can be selectively reduced to a single bond using catalytic hydrogenation, for example, with hydrogen gas over a palladium catalyst. scispace.com This would yield methyl 3-cyanobutanoate. Further reduction under more forcing conditions could reduce the cyano group to an amine and potentially the ester to an alcohol.

Chemoselective Reduction: Specific reducing agents can target one functional group over the others. For example, sodium borohydride (B1222165) might selectively reduce the alkene or, under certain conditions, the ester, while leaving the nitrile intact.

Oxidation:

Epoxidation: The electron-deficient nature of the alkene can make epoxidation challenging with standard peroxy acids. However, nucleophilic epoxidation methods could be employed. Epoxidation of α,β-unsaturated esters is a known transformation, leading to the formation of glycidic esters. nih.gov

Oxidative Cleavage: Strong oxidizing agents like ozone or potassium permanganate (B83412) could cleave the carbon-carbon double bond, leading to the formation of smaller carbonyl-containing fragments.

Transition Metal-Catalyzed Reactivity

Transition metal catalysis offers a wide array of transformations for molecules like this compound.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions. While direct C-H functionalization of the methyl group is a possibility, reactions involving the alkene are more common. Palladium-catalyzed cyanation of aryl halides is a well-established method for nitrile synthesis. organic-chemistry.org

Rhodium-Catalyzed Reactions: Rhodium catalysts are known to catalyze conjugate additions and C-H activation reactions. wikipedia.orgnih.govrsc.orgdicp.ac.cnnih.gov For example, rhodium-catalyzed asymmetric conjugate addition of organoboronic acids to α,β-unsaturated esters is a powerful method for the enantioselective formation of carbon-carbon bonds. wikipedia.org

Nickel-Catalyzed Reactions: Nickel catalysts are often used in cyanation reactions and can be an alternative to palladium. nih.govresearchgate.netresearchgate.netfao.org They can also be employed in reductive coupling processes. nih.gov

The specific outcomes of these transition metal-catalyzed reactions would depend on the choice of metal, ligand, and reaction conditions, offering a versatile platform for the further functionalization of the this compound scaffold.

Applications of Methyl 3 Cyanobut 3 Enoate in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Molecular Architectures

The strategic placement of electron-withdrawing groups—the cyano and methyl ester moieties—renders the double bond of methyl 3-cyanobut-3-enoate highly susceptible to nucleophilic attack. This inherent reactivity makes it an exceptional Michael acceptor, a cornerstone of its utility in forming new carbon-carbon bonds under mild conditions. The conjugate addition of a wide range of nucleophiles, including enolates, amines, and thiols, allows for the straightforward introduction of complex substituents at the β-position, leading to the formation of intricate molecular scaffolds.

Furthermore, the dienophilic nature of the double bond in this compound enables its participation in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. This powerful transformation facilitates the construction of six-membered rings with a high degree of stereocontrol, providing access to complex polycyclic systems that are prevalent in natural products and other biologically active molecules. The ability to engage in both Michael additions and cycloaddition reactions underscores the compound's role as a multifaceted synthon for assembling diverse and complex molecular architectures.

Precursors for Advanced Pharmaceutical and Agrochemical Intermediates

The chemical functionalities embedded within this compound serve as latent handles for conversion into a variety of important functional groups, making it a valuable precursor for both the pharmaceutical and agrochemical industries.

Synthesis of Gamma-Aminobutyric Acid (GABA) Analogues (e.g., Pregabalin Precursors)

A significant application of derivatives of this compound lies in the synthesis of precursors for Gamma-Aminobutyric Acid (GABA) analogues. A notable example is the synthesis of precursors for Pregabalin, an anticonvulsant and anxiolytic drug. The core structure of these precursors can be accessed through the asymmetric bioreduction of β-cyanoacrylate esters, which are structurally analogous to this compound. This chemoenzymatic approach allows for the stereoselective synthesis of key intermediates, highlighting the importance of the cyanobutenoate scaffold in accessing enantiomerically pure pharmaceuticals.

| Precursor Synthesis Step | Key Reagents/Conditions | Outcome |

| Asymmetric Bioreduction | Ene-reductases | Stereoselective reduction of the C=C double bond |

| Nitrile Reduction | Catalytic hydrogenation (e.g., Raney Nickel) | Conversion of the cyano group to an aminomethyl group |

Derivatization to Acyclic Nucleoside Analogues

Acyclic nucleoside analogues are a critical class of antiviral agents. The synthesis of the chiral side chains of these molecules is crucial for their biological activity. While direct synthesis from this compound is not extensively documented, its structural motif as a four-carbon chain with versatile functional groups makes it a potential precursor. For instance, dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases can catalyze the aldol (B89426) addition of DHAP to aldehydes, including those derived from the reduction of the ester functionality of a cyanobutenoate derivative, to generate chiral polyol chains. nih.gov This enzymatic approach offers a pathway to the stereocontrolled synthesis of the acyclic portion of these antiviral compounds, which can then be coupled to a nucleobase.

Contributions to Functional Materials Science and Optoelectronics

The electronic properties conferred by the cyano and ester groups of this compound and its derivatives make them attractive building blocks for the development of advanced functional materials, particularly in the field of optoelectronics.

Design and Integration into Non-Fullerene Acceptors for Organic Solar Cells

In the realm of organic solar cells (OSCs), non-fullerene acceptors (NFAs) have gained significant attention as alternatives to traditional fullerene-based materials. The performance of these NFAs is highly dependent on their molecular structure, particularly the nature of the electron-withdrawing end groups. The cyano group is a powerful electron-withdrawing moiety that is frequently incorporated into the terminal acceptor units of high-performance NFAs. researchgate.netresearchgate.net The introduction of cyano groups can effectively lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the acceptor, which is crucial for efficient charge separation at the donor-acceptor interface.

This compound, with its inherent cyano functionality, represents a potential building block for the synthesis of these crucial end-capping groups or other cyano-containing components of NFAs. Its reactivity allows for its incorporation into larger conjugated systems, enabling the fine-tuning of the electronic properties of the final acceptor molecule to optimize the performance of organic solar cells.

Utility in Heterocyclic Compound Synthesis

The reactive nature of this compound makes it a valuable substrate for the synthesis of a wide array of heterocyclic compounds, which are ubiquitous in medicinal chemistry and materials science.

The presence of both a Michael acceptor site and electrophilic centers at the carbonyl carbon and the nitrile carbon allows for its participation in various cyclization and multicomponent reactions. For example, derivatives of this compound can undergo Diels-Alder reactions to form substituted cyclohexenes, which can then be further elaborated into more complex heterocyclic systems. ru.nldtu.dknih.govresearchgate.net

Furthermore, the reaction of related α,β-unsaturated cyanoesters with various nucleophiles can lead to the formation of substituted pyridines and pyrimidines. These nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and agrochemicals. The versatility of the cyanobutenoate scaffold allows for the introduction of diverse substituents, providing a modular approach to the synthesis of libraries of heterocyclic compounds for biological screening.

| Heterocycle Class | Synthetic Strategy | Key Features |

| Substituted Pyridines | Multicomponent reactions involving the cyanobutenoate scaffold | Access to highly functionalized pyridine (B92270) rings |

| Fused Pyrimidines | Cyclocondensation reactions | Construction of bicyclic and polycyclic heterocyclic systems |

| Pyrido[2,3-d]pyrimidines | Sequential acylation and intramolecular heterocyclization of related aminonicotinonitriles | Synthesis of potent kinase inhibitors and other bioactive molecules nih.govresearchgate.netresearchgate.net |

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and electronic environment of each atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Table 1: Predicted ¹H NMR Spectral Data for Methyl 3-cyanobut-3-enoate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -OCH₃ | 3.7 - 3.9 | Singlet |

| -CH₂- | 3.3 - 3.5 | Singlet |

| Vinyl H | 5.8 - 6.5 | Singlet/Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are anticipated for each unique carbon atom. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. The carbon of the nitrile group (-C≡N) would likely appear in the region of 115-125 ppm. The two sp² hybridized carbons of the double bond would resonate between 100 and 140 ppm, with the carbon atom attached to the cyano group appearing at a lower field. The methylene (B1212753) carbon adjacent to the ester would be found around 40-50 ppm, and the methoxy (B1213986) carbon would appear at approximately 50-60 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 165 - 175 |

| -C≡N (Nitrile) | 115 - 125 |

| C=C (Alkene) | 100 - 140 |

| C=C (Alkene) | 100 - 140 |

| -CH₂- | 40 - 50 |

Application of Advanced NMR Techniques for Stereochemical Assignment

Due to the presence of a trisubstituted double bond, this compound can exist as E and Z isomers. Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), are crucial for the unambiguous assignment of the stereochemistry. In an NOE experiment, irradiation of a specific proton can lead to an enhancement of the signal of other protons that are in close spatial proximity. For instance, an NOE enhancement between the methylene protons and one of the vinyl protons would help to establish their relative positions and thus determine the geometry of the double bond. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would further confirm the connectivity of the atoms within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester, nitrile, and alkene functionalities. A strong, sharp absorption band around 2220-2240 cm⁻¹ would be indicative of the C≡N stretching vibration of the nitrile group. The C=O stretching vibration of the ester group would give rise to a very strong and sharp peak in the region of 1720-1740 cm⁻¹. The C=C stretching vibration of the alkene would likely appear as a medium-intensity band around 1640-1680 cm⁻¹. Additionally, C-H stretching vibrations for the sp³ and sp² hybridized carbons would be observed around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively. The C-O stretching of the ester would be visible in the 1000-1300 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile | C≡N stretch | 2220 - 2240 | Strong, Sharp |

| Ester | C=O stretch | 1720 - 1740 | Very Strong, Sharp |

| Alkene | C=C stretch | 1640 - 1680 | Medium |

| Alkane C-H | C-H stretch | 2850 - 3000 | Medium |

| Alkene C-H | C-H stretch | 3000 - 3100 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion of this compound, allowing for the determination of its elemental formula with high accuracy. The expected molecular formula is C₆H₇NO₂. The fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. The presence of a nitrile group might lead to characteristic fragmentation patterns as well. Analysis of these fragments helps to piece together the structure of the original molecule.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable in the analysis of this compound, facilitating both the separation of the compound from reaction mixtures and the assessment of its purity. These techniques operate on the principle of differential partitioning of components between a stationary phase and a mobile phase. The choice of a specific chromatographic technique depends on the scale of separation and the required level of purity.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring the progress of reactions that synthesize this compound and for preliminary purity checks. In a typical application, a small amount of the reaction mixture is spotted onto a TLC plate, which is commonly coated with silica (B1680970) gel (a polar stationary phase). The plate is then developed in a sealed chamber containing a suitable mobile phase, a solvent system of specific polarity.

The separation on the TLC plate is governed by the relative affinities of the compounds in the mixture for the stationary phase and the mobile phase. Due to its polar functional groups (the ester and cyano groups), this compound will exhibit a certain degree of polarity. The choice of eluent is critical; a solvent system is selected to achieve a clear separation between the starting materials, the desired product, and any byproducts. The position of the spots after elution, visualized typically under UV light or by staining, provides a qualitative assessment of the reaction's completion and the presence of impurities. The retention factor (Rf), a ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system and can be used for identification purposes.

| Parameter | Description | Typical Value/Observation |

| Stationary Phase | The adsorbent material coated on the TLC plate. | Silica gel 60 F254 |

| Mobile Phase | The solvent system used to develop the chromatogram. | A mixture of hexane (B92381) and ethyl acetate (B1210297) is commonly used, with the ratio adjusted to achieve optimal separation. |

| Visualization | Method used to see the separated spots on the TLC plate. | UV light (254 nm) or staining with an appropriate agent (e.g., potassium permanganate). |

| Retention Factor (Rf) | A measure of the position of the spot on the developed chromatogram. | The Rf value is dependent on the specific mobile phase composition. |

Column Chromatography (Flash and High-Performance Liquid Chromatography)

For the preparative separation and purification of this compound, column chromatography is the method of choice. This technique can be performed as either traditional flash chromatography or more advanced High-Performance Liquid Chromatography (HPLC).

Flash Chromatography:

Flash chromatography is a widely used technique for the rapid purification of moderate quantities of compounds. In the case of this compound, a glass column is packed with a solid adsorbent, typically silica gel. The crude reaction mixture is loaded onto the top of the column, and a solvent system (mobile phase), often of similar composition to that optimized by TLC, is passed through the column under positive pressure (usually from compressed air or nitrogen).

The components of the mixture travel down the column at different rates based on their polarity and interaction with the stationary phase. Less polar compounds will elute faster, while more polar compounds will be retained longer by the silica gel. Fractions are collected sequentially, and those containing the pure this compound (as determined by TLC analysis of the fractions) are combined.

High-Performance Liquid Chromatography (HPLC):

High-Performance Liquid Chromatography (HPLC) offers a significant increase in resolution and efficiency compared to flash chromatography and is used for both analytical purity assessment and small-scale preparative purification. In HPLC, the mobile phase is pumped through a column packed with much smaller stationary phase particles under high pressure.

For the analysis of this compound, a normal-phase HPLC setup might be employed, utilizing a column with a polar stationary phase (like silica or a cyano-bonded phase). The mobile phase would typically be a non-polar solvent mixture. The high-pressure system allows for a more efficient separation, resulting in sharper peaks and better resolution between closely related compounds. A detector, such as a UV detector, is used to monitor the eluent as it exits the column, generating a chromatogram where the area of the peak corresponding to this compound can be used to determine its purity quantitatively.

| Technique | Stationary Phase | Mobile Phase (Typical) | Application |

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Preparative purification of gram-scale quantities. |

| HPLC (Normal-Phase) | Silica or Cyano-bonded Silica | Non-polar solvent mixtures (e.g., heptane/isopropanol) | High-resolution analytical purity assessment and small-scale purification. |

Derivatives and Analogues of Methyl 3 Cyanobut 3 Enoate

Systematic Structural Modifications and Their Synthetic Utility

The structural framework of Methyl 3-cyanobut-3-enoate offers multiple sites for modification, enabling the synthesis of a diverse range of derivatives. These modifications can be systematically introduced to alter the compound's reactivity and to facilitate the construction of more complex molecules.

One key area of structural modification involves the allylic position of the butenoate chain. For instance, the synthesis of Methyl 3-bromomethylbut-3-enoate, a structural analogue, has been reported. This was achieved through a multi-step process starting from ethyl 3,3-diethoxypropionate, involving cyclopropanation, oxidation, and subsequent cleavage of the cyclopropane (B1198618) ring. researchgate.net This bromo-derivative serves as a valuable building block, reacting with aldehydes and tributylchlorostannane in the presence of zinc to yield δ-hydroxy-β-methylidenecarboxylic acid esters. researchgate.net

Another avenue for modification is the double bond. The reactivity of the α,β-unsaturated system in related compounds allows for various addition reactions. For example, β,γ-unsaturated α-ketoesters, which share the unsaturated ester motif, are known to participate in 1,4-addition reactions. nih.gov This suggests that the double bond in this compound and its derivatives could be a target for introducing a wide array of functional groups.

Furthermore, the ester and cyano functionalities themselves can be modified. While specific examples for this compound are not extensively documented, general methodologies for the transformation of esters and nitriles are well-established in organic synthesis. These transformations can lead to the generation of amides, carboxylic acids, aldehydes, and amines, thereby expanding the synthetic utility of the core structure.

The following table summarizes some potential structural modifications and their resulting synthetic utility based on reactions of analogous compounds.

| Modification Site | Reagent/Reaction Type | Resulting Derivative | Synthetic Utility |

| Allylic Methyl Group | Bromination | Methyl 3-bromomethyl-3-enoate | Precursor for chain extension reactions |

| Double Bond | Michael Addition | Substituted butanoates | Introduction of various nucleophiles |

| Ester Group | Hydrolysis/Amidation | Carboxylic acids/Amides | Building blocks for peptide synthesis, etc. |

| Cyano Group | Reduction/Hydrolysis | Amines/Carboxylic acids | Access to amino acids and dicarboxylic acids |

Stereoisomeric Variants and Their Distinctive Properties

The presence of a double bond in this compound allows for the existence of (E) and (Z) stereoisomers. These geometric isomers can exhibit different physical, chemical, and biological properties due to the distinct spatial arrangement of the substituents around the double bond.

The stereochemical outcome of reactions involving such unsaturated systems is a critical aspect of their chemistry. For instance, in the enzymatic reduction of β-cyano-α,β-unsaturated esters, the stereochemistry of the starting material significantly influences the stereochemistry of the product. rsc.org Studies using Old Yellow Enzyme have shown that the reduction of (Z)-3-cyanomethacrylates proceeds with higher yields and enantioselectivity compared to their (E)-stereoisomers, both leading to the corresponding (R)-enantiomers of alkyl cyanopropanoates. rsc.org This highlights the importance of controlling the stereochemistry of the starting material to achieve a desired stereoisomeric product.

The concept of stereoisomerism extends beyond geometric isomers to enantiomers and diastereomers when chiral centers are introduced into the molecule. khanacademy.orgyoutube.comkhanacademy.orgyoutube.com For example, reactions that create a new stereocenter at the α or β position of the butenoate chain would lead to the formation of enantiomeric or diastereomeric products. The number of possible stereoisomers can be determined by the number of chiral centers in the molecule. youtube.com

The distinctive properties of these stereoisomers are crucial in fields like medicinal chemistry, where the biological activity of a molecule is often highly dependent on its three-dimensional structure.

Below is a table illustrating the types of stereoisomers relevant to derivatives of this compound.

| Stereoisomer Type | Description | Example Context |

| Geometric Isomers (E/Z) | Isomers with different spatial arrangements of substituents around a double bond. | (E)- and (Z)-Methyl 3-cyanobut-3-enoate would have different physical properties and reactivity. |

| Enantiomers | Non-superimposable mirror images. | Introduction of a single chiral center would lead to a pair of enantiomers. |

| Diastereomers | Stereoisomers that are not mirror images of each other. | Molecules with multiple chiral centers can exist as diastereomers. youtube.com |

Strategies for Functional Group Interconversion and Molecular Diversification

The cyano and ester functional groups in this compound are highly versatile and can be converted into a wide range of other functionalities, providing a powerful tool for molecular diversification.

The nitrile group is a particularly valuable functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These transformations open up pathways to a variety of important compound classes. For example, the conversion of the cyano group in the chiral products obtained from the enzymatic reduction of β-cyano-α,β-unsaturated esters into γ2-amino acid derivatives has been demonstrated. rsc.org This showcases a practical application of functional group interconversion in the synthesis of valuable building blocks for foldamer chemistry. rsc.org

The ester group can also be readily transformed. Saponification of the methyl ester would yield the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other esters. google.com For instance, the saponification of methyl butenoate to crotonic acid has been reported. google.com

Furthermore, the combination of the double bond and the electron-withdrawing cyano and ester groups allows for conjugate addition reactions, such as the Michael addition. libretexts.orgresearchgate.net This reaction enables the introduction of a wide variety of nucleophiles at the β-position, leading to a diverse array of substituted butanoates.

The following table outlines some key strategies for functional group interconversion and their potential for molecular diversification.

| Starting Functional Group | Transformation | Reagents | Resulting Functional Group | Potential for Diversification |

| Cyano | Hydrolysis | Acid or Base | Carboxylic Acid | Synthesis of dicarboxylic acids and derivatives. |

| Cyano | Reduction | LiAlH4, H2/Catalyst | Amine | Synthesis of amino acids and other nitrogen-containing compounds. |

| Ester | Saponification | NaOH, H2O | Carboxylic Acid | Access to a wide range of carboxylic acid derivatives. |

| Ester | Transesterification | Alcohol, Acid/Base catalyst | Different Ester | Modification of ester properties (e.g., solubility). |

| α,β-Unsaturated System | Michael Addition | Various Nucleophiles | Substituted Butanoate | Introduction of a wide range of substituents at the β-position. |

| α,β-Unsaturated System | Hydrogenation | H2, Pd/C | Saturated Cyanoester | Removal of the double bond to create a saturated backbone. umich.edu |

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Enhanced Transformations

The reactivity of Methyl 3-cyanobut-3-enoate is largely dictated by its electron-deficient double bond, making it an ideal substrate for conjugate addition reactions. Future research will likely focus on developing novel catalytic systems to control the stereochemistry and efficiency of these transformations.

Organocatalysis stands out as a promising frontier. Bifunctional catalysts, such as those derived from cinchona alkaloids or iminophosphoranes, could be developed to facilitate highly enantioselective Michael additions of various nucleophiles. These catalysts can activate both the nucleophile and the electrophile (this compound) simultaneously, offering precise control over the formation of new stereocenters. Another avenue involves the use of N-heterocyclic carbenes (NHCs), which are known to catalyze oxa- and aza-Michael addition reactions with acrylate (B77674) derivatives, potentially leading to the synthesis of novel poly(ester-ether)s or N-benzylated β-amino esters.

Phosphine catalysts also warrant investigation for promoting thiol-ene Michael additions, a reaction known for its efficiency and functional group tolerance. The development of chiral phosphines could enable asymmetric versions of this reaction. Research into these catalytic systems would not only expand the synthetic utility of this compound but also contribute to the broader field of asymmetric catalysis.

| Catalyst Type | Potential Transformation on this compound | Research Goal |

| Bifunctional Organocatalysts | Enantioselective Michael Addition (e.g., sulfa-Michael, aza-Michael) | High enantioselectivity and yield in the formation of chiral building blocks. |

| N-Heterocyclic Carbenes (NHCs) | Oxa-Michael and Aza-Michael Addition Polymerization | Synthesis of novel functional polymers like poly(ester-ether)s. |

| Chiral Phosphines | Asymmetric Thiol-Ene Conjugate Addition | Efficient and stereocontrolled formation of sulfur-containing compounds. |

| Transition Metal Catalysts | Manganese-catalyzed Heteroaddition of Saturated Nitriles | Atom-economical C-C bond formation to create dinitrile compounds. |

Exploration of Unprecedented Reaction Pathways and Mechanistic Insights

The interplay between the nitrile, alkene, and ester functionalities in this compound opens the door to exploring unique reaction pathways. While conjugate addition is the most apparent pathway, the potential for cycloadditions, tandem reactions, and functional group interconversions remains largely unexplored.

A documented reaction is the hydrolysis of the ester group, which has been achieved using aqueous lithium hydroxide (B78521) in tetrahydrofuran (B95107) to yield the corresponding carboxylate. Beyond this, future work could investigate domino reactions where an initial Michael addition is followed by an intramolecular cyclization involving the nitrile group, leading to complex heterocyclic structures. The nitrile group itself can serve as a versatile handle for transformation into amines, amides, or carboxylic acids, further expanding the molecular diversity accessible from this starting material.

Detailed mechanistic studies, employing both experimental kinetics and computational methods like Density Functional Theory (DFT), will be crucial. Such studies can elucidate the transition states of catalytic cycles, explain observed stereoselectivities, and predict reactivity. For instance, DFT could model the superelectrophilic activation of the α,β-unsaturated system under acidic conditions, providing insights into potential reaction mechanisms that have yet to be discovered.

Expansion into Advanced Materials Science Applications

The structure of this compound is analogous to cyanoacrylate monomers, which are renowned for their ability to undergo rapid anionic polymerization to form strong adhesives. This suggests a significant, yet unexplored, potential for this compound as a monomer in materials science.

Future research should focus on the polymerization of this compound. The polymerization can be initiated by weak bases like moisture or amines, a characteristic feature of cyanoacrylates. The resulting polymer, poly(this compound), could exhibit unique thermal and mechanical properties due to the specific substitution pattern on the polymer backbone. These polymers could find applications as novel adhesives, coatings, or binders in various industries. Furthermore, the compound could be used as a co-monomer to tailor the properties of existing polymers or incorporated into self-healing materials, where its reactivity could be harnessed to repair cracks within a polymer matrix.

| Potential Application | Research Focus | Underlying Principle |

| Novel Adhesives | Anionic polymerization of this compound | The high reactivity of the electron-deficient alkene towards nucleophilic initiators, similar to commercial cyanoacrylates. |

| Functional Polymers | Co-polymerization with other vinyl monomers | Incorporation of the cyano and ester functionalities to tailor polymer properties like polarity, solubility, and reactivity. |

| Self-Healing Materials | Encapsulation of the monomer within a polymer matrix | Release and subsequent polymerization of the monomer upon material damage to heal cracks. |

| Herbicidal Formulations | Synthesis of derivatives containing bioactive moieties | The 2-cyanoacrylate scaffold is a known component in potent herbicides. |

Bio-Inspired Chemical Transformations and Biocatalysis

The principles of green chemistry encourage the use of enzymes for selective and environmentally benign chemical transformations. The functional groups within this compound present several handles for biocatalytic modification.

One promising area is the enzymatic hydrolysis of the ester group. Lipases and esterases are well-known for their ability to selectively cleave ester bonds under mild conditions, often with high enantioselectivity if a chiral center is present or formed. This could provide a green alternative to chemical hydrolysis for producing the corresponding carboxylic acid.

Another exciting direction is the bio-inspired transformation of the α,β-unsaturated nitrile system. Enzymes such as ene-reductases could be explored for the stereoselective reduction of the carbon-carbon double bond. Furthermore, the nitrile group could be a substrate for nitrile hydratases or nitrilases, converting it into an amide or a carboxylic acid, respectively. Research in this area could also draw inspiration from hydroxynitrile lyases (HNLs), which catalyze the asymmetric addition of cyanide to carbonyls. While not a direct application, the study of HNLs could inform the design of novel biocatalysts for conjugate cyanide addition to substrates like this compound.

| Enzyme Class | Target Functional Group | Potential Product | Research Goal |

| Lipases / Esterases | Methyl Ester | 3-Cyanobut-3-enoic acid | Green and selective hydrolysis under mild conditions. |

| Ene-Reductases | Carbon-Carbon Double Bond | Methyl 3-cyanobutanoate | Stereoselective reduction of the alkene. |

| Nitrile Hydratases | Cyano Group | Methyl 3-(aminocarbonyl)but-3-enoate | Selective hydration of the nitrile to the corresponding amide. |

| Nitrilases | Cyano Group | 3-(Methoxycarbonyl)but-1-en-2-carboxylic acid | Direct conversion of the nitrile to a carboxylic acid. |

Q & A

Q. What are the optimal conditions for synthesizing Methyl 3-cyanobut-3-enoate, and how do ester group variations (e.g., methyl vs. ethyl) influence reaction efficiency?

this compound can be synthesized via Knoevenagel condensation between cyanoacetate esters and ketones or aldehydes. Key parameters include:

- Catalyst selection : Use of weak bases (e.g., ammonium acetate) or Lewis acids to enhance electrophilicity of the carbonyl group.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve reaction rates by stabilizing intermediates.

- Temperature control : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation.

Ester group variations (methyl vs. ethyl) affect steric hindrance and electronic effects. Methyl esters generally exhibit faster reaction times due to reduced steric bulk compared to ethyl analogs .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR identify the α,β-unsaturated ester moiety (δ ~5.8–6.5 ppm for vinyl protons; δ ~165–170 ppm for carbonyl carbons).

- IR Spectroscopy : Peaks at ~1720 cm (ester C=O) and ~2220 cm (C≡N stretch) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (CHNO; exact mass 139.06 g/mol) and fragmentation patterns.

- HPLC/GC-MS : Used for purity assessment, especially to detect unreacted starting materials or hydrolysis byproducts .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the reaction mechanisms and regioselectivity of this compound in cycloaddition reactions?

Density Functional Theory (DFT) simulations can model transition states and electron density distributions to predict regioselectivity in reactions like Diels-Alder or [2+2] cycloadditions. Key steps:

- Geometry optimization : Minimize energy of reactants, transition states, and products.

- Frontier Molecular Orbital (FMO) analysis : Identify dominant HOMO-LUMO interactions between dienophiles (e.g., this compound) and dienes.

- Solvent effects : Include implicit solvent models (e.g., PCM) to simulate reaction environments.

Experimental validation via kinetic isotope effects (KIEs) or isotopic labeling can resolve discrepancies between computational and empirical data .

Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects) for derivatives of this compound?

- Meta-analysis : Systematically compare studies using tools like PRISMA guidelines to assess bias, sample sizes, and experimental conditions (e.g., cell lines, concentration ranges).

- Dose-response reevaluation : Use nonlinear regression models (e.g., Hill equation) to differentiate between therapeutic and toxic thresholds.

- Structural-activity relationship (SAR) studies : Introduce substituents (e.g., halogenation at the β-position) to isolate specific bioactivity pathways.

Cross-disciplinary collaboration with pharmacokinetics experts ensures robust interpretation of in vitro/in vivo discrepancies .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

- Solvent screening : Test mixed-solvent systems (e.g., hexane/ethyl acetate) to optimize crystal growth.

- Temperature gradients : Gradual cooling from supersaturated solutions enhances lattice formation.

- Additive-assisted crystallization : Small molecules (e.g., crown ethers) can template molecular packing.

If twinning or disorder occurs, use SHELXL for refinement, leveraging its robust handling of high-resolution data and anisotropic displacement parameters .

Q. How can researchers design experiments to evaluate the stability of this compound under varying pH and thermal conditions?

- Accelerated stability testing : Expose the compound to pH 2–12 buffers at 40–60°C and monitor degradation via HPLC.

- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under standard conditions.

- Degradation pathway analysis : Use LC-MS/MS to identify hydrolysis products (e.g., cyanoacetic acid derivatives) and propose mechanisms.

Safety protocols must align with GHS guidelines for handling reactive intermediates .

Q. What statistical approaches are recommended for analyzing contradictory data in catalytic applications of this compound?

- Multivariate analysis : Principal Component Analysis (PCA) or Partial Least Squares (PLS) regression can identify hidden variables (e.g., catalyst loading, solvent polarity) influencing outcomes.

- Bayesian inference : Quantify uncertainty in kinetic parameters when reproducibility is low.

- Error-source mapping : Use Ishikawa diagrams to trace discrepancies to specific experimental stages (e.g., purification, characterization).

Collaboration with methodologists ensures adherence to reproducibility frameworks like COSMOS-E .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.